Acetyl-hirudin(54-65)(sulfated)
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Overview
Description
Acetyl-hirudin(54-65)(sulfated) is a complex peptide compound with a molecular formula of C68H95N13O29S and a molecular weight of 1590.6 g/mol. This compound is notable for its intricate structure, which includes multiple glutamyl residues and a sulfotyrosyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-hirudin(54-65)(sulfated) involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The protected amino acids are then sequentially coupled using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is purified using techniques such as HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling long peptide chains. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Acetyl-hirudin(54-65)(sulfated) can undergo various chemical reactions, including:
Oxidation: The sulfotyrosyl group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Coupling reagents like HATU or EDC in the presence of a base such as N-methylmorpholine (NMM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfotyrosyl group can yield sulfonic acid derivatives, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
Acetyl-hirudin(54-65)(sulfated) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Mechanism of Action
The mechanism of action of Acetyl-hirudin(54-65)(sulfated) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfotyrosyl group can mimic phosphorylated tyrosine residues, allowing the peptide to modulate signaling pathways by binding to phosphotyrosine-binding domains. This interaction can influence various cellular processes, including cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-phosphotyrosylleucylglutamine: Similar structure but with a phosphotyrosyl group instead of a sulfotyrosyl group.
N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamic acid: Similar structure but with an additional glutamic acid residue.
Uniqueness
The presence of the sulfotyrosyl group in Acetyl-hirudin(54-65)(sulfated) distinguishes it from other peptides, as this modification can significantly alter its biochemical properties and interactions with molecular targets.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H95N13O29S/c1-6-35(4)57(80-61(98)43(22-27-55(91)92)73-58(95)40(19-24-52(85)86)74-63(100)46(30-37-11-8-7-9-12-37)79-65(102)48(32-56(93)94)71-51(84)33-70-36(5)82)67(104)81-28-10-13-49(81)66(103)75-42(21-26-54(89)90)59(96)72-41(20-25-53(87)88)60(97)78-47(31-38-14-16-39(17-15-38)110-111(107,108)109)64(101)77-45(29-34(2)3)62(99)76-44(68(105)106)18-23-50(69)83/h7-9,11-12,14-17,34-35,40-49,57H,6,10,13,18-33H2,1-5H3,(H2,69,83)(H,70,82)(H,71,84)(H,72,96)(H,73,95)(H,74,100)(H,75,103)(H,76,99)(H,77,101)(H,78,97)(H,79,102)(H,80,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106)(H,107,108,109) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYECDVVWKGPHGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H95N13O29S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583179 |
Source
|
Record name | N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1590.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125441-00-1 |
Source
|
Record name | N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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